molecular formula C8H17BCl2 B14512971 Dichloro(octyl)borane CAS No. 63348-82-3

Dichloro(octyl)borane

Cat. No.: B14512971
CAS No.: 63348-82-3
M. Wt: 194.94 g/mol
InChI Key: ZQMZKFDUDGMBFY-UHFFFAOYSA-N
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Description

Dichloro(octyl)borane (C₈H₁₇BCl₂) is an organoboron compound characterized by a boron atom bonded to two chlorine atoms and a linear octyl alkyl chain. This structure confers unique steric and electronic properties, positioning it as a versatile reagent in synthetic chemistry. For instance, dichloro(butyl)borane (C₄H₉BCl₂, CAS 14090-22-3) and dichloro(ethoxy)borane (C₂H₅OBCl₂, CAS 16339-28-9) share structural similarities, with variations in alkyl chain length or substituents influencing reactivity and stability . This compound likely acts as a Lewis acid, facilitating carboboration and other boron-mediated transformations, as observed in related compounds .

Properties

IUPAC Name

dichloro(octyl)borane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BCl2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMZKFDUDGMBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCCC)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60795703
Record name (n-Octyl)dichloroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60795703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63348-82-3
Record name (n-Octyl)dichloroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60795703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(octyl)borane can be synthesized through the hydroboration of 1-octene with boron trichloride (BCl3). The reaction typically involves the addition of BCl3 to 1-octene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions. The reaction proceeds as follows:

[ \text{BCl}_3 + \text{CH}_3(\text{CH}_2)_6\text{CH}= \text{CH}_2 \rightarrow \text{Cl}_2\text{BCH}_2(\text{CH}_2)_6\text{CH}_3 ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dichloro(octyl)borane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous ether or THF.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Alkyl or aryl boranes.

Scientific Research Applications

Dichloro(octyl)borane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for hydroboration reactions, facilitating the formation of carbon-boron bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the production of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dichloro(octyl)borane involves the interaction of the boron atom with various molecular targets. The boron atom, being electron-deficient, can form stable complexes with electron-rich species, facilitating various chemical transformations. In hydroboration reactions, this compound adds across carbon-carbon double bonds, forming organoboron intermediates that can be further functionalized.

Comparison with Similar Compounds

Comparative Analysis with Similar Boron Compounds

Structural and Electronic Properties

The table below summarizes key structural and electronic parameters of dichloro(octyl)borane and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Steric Bulk Lewis Acidity*
This compound C₈H₁₇BCl₂ 223.39 Octyl, 2×Cl High Moderate
Dichloro(butyl)borane C₄H₉BCl₂ 157.88 Butyl, 2×Cl Moderate Moderate-High
Dichloro(ethoxy)borane C₂H₅OBCl₂ 144.83 Ethoxy, 2×Cl Low High
Chlorodiphenylborane C₁₂H₁₀BCl 200.47 Phenyl, 2×Cl Moderate Low-Moderate
Cyclohexyldichloroborane C₆H₁₁BCl₂ 177.52 Cyclohexyl, 2×Cl High Low

*Lewis acidity inferred from substituent electron-withdrawing effects: Cl > alkoxy > alkyl .

Key Observations :

  • For example, cyclohexyldichloroborane (C₆H₁₁BCl₂) yields only trace carboboration products due to steric constraints, suggesting this compound may face similar limitations .
  • Electronic Effects : Dichloro(ethoxy)borane exhibits higher Lewis acidity due to the electron-withdrawing ethoxy group, whereas this compound’s alkyl chain provides electron-donating effects, lowering acidity .
Carboboration Reactions

Dichloro(aryl)boranes, such as dichloro(naphthalenyl)borane, demonstrate high efficiency in 1,2-carboboration due to their balanced steric and electronic profiles . In contrast, this compound’s long alkyl chain may hinder substrate access to the boron center, reducing reaction yields. For instance, cyclohexyldichloroborane produces negligible carboboration products under standard conditions, highlighting the steric sensitivity of such reactions .

Hydrolytic Stability

Alkyl-substituted boranes like this compound are generally more hydrolytically stable than their aryl counterparts due to the hydrophobic alkyl chain. This property is critical for applications requiring moisture tolerance, such as polymer film incorporation (e.g., anti-B₁₈H₂₂ derivatives in polystyrene matrices) .

Solubility and Compatibility

The octyl chain enhances solubility in non-polar solvents (e.g., hexane, toluene), making this compound suitable for homogeneous reactions in hydrophobic environments. This contrasts with dichloro(ethoxy)borane, which exhibits better solubility in polar aprotic solvents like (CF₃)₂CHOH .

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